molecular formula C28H47NO22 B134948 [(2S,3R,4S,5S,6R)-2-[(2R,3R,4R,5R,6S)-5-acetamido-2-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl] acetate CAS No. 130787-82-5

[(2S,3R,4S,5S,6R)-2-[(2R,3R,4R,5R,6S)-5-acetamido-2-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl] acetate

Cat. No.: B134948
CAS No.: 130787-82-5
M. Wt: 749.7 g/mol
InChI Key: SLDLVKIBSJOGAT-ZAJOLMIISA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(2S,3R,4S,5S,6R)-2-[(2R,3R,4R,5R,6S)-5-acetamido-2-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl] acetate is a complex carbohydrate structure found on the surface of certain bacterial cells. These polysaccharides play a crucial role in the virulence and pathogenicity of bacteria by providing a protective barrier against environmental stresses and host immune responses. The capsular polysaccharide K49 is composed of repeating oligosaccharide units, which form a dense layer around the bacterial cell wall, aiding in the evasion of host defenses and increasing resistance to antimicrobial agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of capsular polysaccharide K49 involves the isolation and purification of the polysaccharide from bacterial cultures. The process typically includes the following steps:

Industrial Production Methods

Industrial production of capsular polysaccharide K49 follows similar principles but on a larger scale. The process involves optimizing bacterial growth conditions in bioreactors, followed by large-scale extraction and purification using advanced filtration and chromatography techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

[(2S,3R,4S,5S,6R)-2-[(2R,3R,4R,5R,6S)-5-acetamido-2-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl] acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and alkyl halides for substitution. The reactions are typically carried out under controlled conditions, such as specific pH levels and temperatures, to ensure the desired modifications .

Major Products Formed

The major products formed from these reactions include modified polysaccharides with altered functional groups, which can enhance or reduce the biological activity of the capsular polysaccharide .

Scientific Research Applications

[(2S,3R,4S,5S,6R)-2-[(2R,3R,4R,5R,6S)-5-acetamido-2-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl] acetate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of capsular polysaccharide K49 involves its interaction with host immune cells and antimicrobial agents. The polysaccharide forms a protective barrier around the bacterial cell, preventing the recognition and attack by the host immune system. It also increases resistance to antimicrobial compounds by limiting their access to the bacterial cell wall .

Comparison with Similar Compounds

[(2S,3R,4S,5S,6R)-2-[(2R,3R,4R,5R,6S)-5-acetamido-2-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl] acetate can be compared with other capsular polysaccharides, such as those found in Acinetobacter baumannii and Streptococcus pneumoniae. While these polysaccharides share similar protective functions, capsular polysaccharide K49 is unique in its specific oligosaccharide composition and the particular bacterial strains it is associated with .

List of Similar Compounds

Properties

CAS No.

130787-82-5

Molecular Formula

C28H47NO22

Molecular Weight

749.7 g/mol

IUPAC Name

[(2S,3R,4S,5S,6R)-2-[(2R,3R,4R,5R,6S)-5-acetamido-2-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl] acetate

InChI

InChI=1S/C28H47NO22/c1-7(34)29-13-23(50-26-20(42)17(39)14(36)9(3-30)45-26)22(49-28-24(44-8(2)35)19(41)16(38)11(5-32)47-28)12(6-33)48-25(13)51-27-21(43)18(40)15(37)10(4-31)46-27/h9-28,30-33,36-43H,3-6H2,1-2H3,(H,29,34)/t9-,10-,11-,12-,13-,14+,15-,16-,17+,18+,19+,20-,21-,22+,23-,24-,25+,26+,27+,28+/m1/s1

InChI Key

SLDLVKIBSJOGAT-ZAJOLMIISA-N

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)CO)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)OC(=O)C)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O

SMILES

CC(=O)NC1C(C(C(OC1OC2C(C(C(C(O2)CO)O)O)O)CO)OC3C(C(C(C(O3)CO)O)O)OC(=O)C)OC4C(C(C(C(O4)CO)O)O)O

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC2C(C(C(C(O2)CO)O)O)O)CO)OC3C(C(C(C(O3)CO)O)O)OC(=O)C)OC4C(C(C(C(O4)CO)O)O)O

Synonyms

capsular polysaccharide K49
E coli polysaccharide K49
K49 polysaccharide

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.